molecular formula C10H13ClFN B1442940 2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride CAS No. 1354953-26-6

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No. B1442940
M. Wt: 201.67 g/mol
InChI Key: FINMOHIMGNFEPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of piperazine derivatives has been reported, which involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of similar compounds has been reported .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions are carried out. There is limited information available on the specific chemical reactions involving "2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and chemical stability. These properties can influence how the compound behaves under different conditions .

Scientific Research Applications

The full chemical name of 2-FDCK is 2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one . It belongs to a class of compounds called arylcyclohexylamines, which contains various other drugs such as PCP and ketamine . The chemical structure of 2-FDCK differs from ketamine only in that there is a fluorine atom attached to the phenyl group .

The synthesis of 2-FDCK was first described in a 2013 paper as part of a larger effort to synthesize and evaluate new anesthetic drugs based on ketamine and its analogues . In January 2023, Israeli Biotech company “Clearmind Medicine Inc.” announced the successful completion of a preclinical study examining 2-FDCK in a rat model of depression, with the compound outperforming ketamine in longevity of antidepressant effect .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Safety data sheets provide information on the potential hazards of a compound, including its toxicity, flammability, and reactivity .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, the current state of knowledge about the compound, and the challenges associated with its synthesis and characterization .

properties

IUPAC Name

2-(2-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINMOHIMGNFEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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